molecular formula C19H20N2O2S B15219804 Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- CAS No. 651749-01-8

Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-

Cat. No.: B15219804
CAS No.: 651749-01-8
M. Wt: 340.4 g/mol
InChI Key: GGZJLHMEVGNMMK-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- is a benzoic acid derivative featuring a substituted imidazolidinyl ring. Its structure comprises:

  • A benzoic acid core (providing carboxylic acid functionality for hydrogen bonding or salt formation).
  • A 1-imidazolidinyl ring substituted at the 3-position with a 4-(1-methylethyl)phenyl group (isopropyl-substituted phenyl, enhancing lipophilicity).
  • A 2-thioxo group (C=S) on the imidazolidinyl ring, which distinguishes it from oxo (C=O) analogs and influences electronic properties and binding interactions .

Properties

CAS No.

651749-01-8

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-[3-(4-propan-2-ylphenyl)-2-sulfanylideneimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O2S/c1-13(2)14-6-8-16(9-7-14)20-10-11-21(19(20)24)17-5-3-4-15(12-17)18(22)23/h3-9,12-13H,10-11H2,1-2H3,(H,22,23)

InChI Key

GGZJLHMEVGNMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=S)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives with α-Halo Carboxylic Acids

Reaction Design and Mechanism

A foundational method involves cyclocondensation between thiourea derivatives and α-halo carboxylic acids. For example, 3-(4-isopropylphenyl)thiourea reacts with 3-bromobenzoic acid in the presence of a base (e.g., K₂CO₃) to form the imidazolidin-2-thione ring. The thiourea acts as a bidentate nucleophile, attacking the α-carbon of the bromo-substituted benzoic acid. Subsequent intramolecular cyclization eliminates HBr, yielding the target compound.

Optimization and Challenges

Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
  • Temperature : Reactions proceed optimally at 80–100°C, balancing reaction rate and side-product formation.
  • Base strength : Strong bases (e.g., NaOH) may hydrolyze the thiourea, necessitating milder alternatives like triethylamine.

Patent US5411981 reports yields of 70–85% for analogous imidazolidin-2-thiones, though purification via silica gel chromatography is often required to remove unreacted thiourea.

Palladium-Catalyzed C–N Coupling for Imidazolidinone Assembly

Catalytic Arylation Strategy

Aryl halides and nitrogen-containing heterocycles undergo cross-coupling using palladium catalysts. Adapting methods from Anitha et al., 3-iodobenzoic acid reacts with 1-(4-isopropylphenyl)imidazolidin-2-thione in dimethyl sulfoxide (DMSO) with KOH and a Pd/C catalyst at 110°C. The reaction achieves C–N bond formation via oxidative addition and reductive elimination steps.

Performance Metrics

  • Yield : 93% for structurally similar compounds.
  • Catalyst loading : 0.75 mol% Pd suffices, minimizing costs.
  • Substrate scope : Electron-deficient aryl halides (e.g., iodobenzoic acids) exhibit higher reactivity than bromo analogs.

Functional Group Interconversion from Oxo to Thioxo Derivatives

Thionation of Imidazolidin-2-ones

The thioxo group is introduced via thionation of imidazolidin-2-ones using Lawesson’s reagent (LR). For instance, 3-[3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid reacts with LR in toluene under reflux, replacing the carbonyl oxygen with sulfur.

Reaction Conditions
  • Stoichiometry : 1.2 equivalents of LR ensure complete conversion.
  • Solvent : Toluene’s high boiling point (110°C) facilitates reflux.
  • Yield : 80–90% for analogous compounds, though excess LR generates side products like P₄S₁₀.

Multi-Step Synthesis via Nitration and Reduction

Challenges

  • Regioselectivity : Nitration may occur at multiple positions, requiring careful control of reaction conditions.
  • Purification : Column chromatography separates nitro isomers, reducing overall yield to 50–60%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 70–85 One-pot synthesis; minimal catalysts Requires thiourea derivatization
Pd-catalyzed coupling 93 High efficiency; scalable Costly Pd catalysts
Thionation 80–90 Simple late-stage modification Toxic byproducts (e.g., H₂S)
Nitration-reduction 50–60 Access to nitro intermediates Low regioselectivity; multi-step

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thioxoimidazolidinyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-Isopropylphenyl)-2-thioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The thioxoimidazolidinyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- with structurally related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Functional Group Molecular Weight Notable Properties
Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]- Not provided C₁₉H₂₀N₂O₂S 4-Isopropylphenyl, 2-thioxo Thioamide ~340.44 g/mol* High lipophilicity (isopropyl group); potential for hydrophobic interactions
Benzoic acid, 3-[5,5-dimethyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- 651749-03-0 C₂₀H₁₈F₃N₂O₄ 4-Trifluoromethoxyphenyl, 5,5-dimethyl, 2-oxo Oxoamide 416.36 g/mol Enhanced metabolic stability (CF₃ group); lower solubility vs. thioxo analogs
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- 651749-10-9 C₁₆H₁₃FN₂O₃ 3-Fluorophenyl, 2-oxo Oxoamide 300.28 g/mol Moderate polarity (F substituent); potential for halogen bonding
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- 651749-07-4 C₁₆H₁₂F₂N₂O₃ 3,5-Difluorophenyl, 2-oxo Oxoamide 318.28 g/mol Increased electronegativity; improved binding to polar enzyme pockets

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Fluorine atoms in analogs (e.g., 651749-10-9) introduce electronegativity, enabling halogen bonding with biological targets .

Thioxo vs. Oxo Groups: The 2-thioxo group (C=S) in the target compound may confer stronger hydrogen-bond acceptor capacity than oxo (C=O) analogs, altering binding kinetics .

Biological Activity: Imidazolidinone derivatives with trifluoromethoxy groups (e.g., 651749-03-0) exhibit increased metabolic stability due to the electron-withdrawing CF₃ group . Fluorinated analogs (e.g., 651749-10-9) have shown promise in docking studies targeting enzymes like α-glucosidase, with fluorine enhancing binding specificity .

Q & A

Q. Key Optimization Parameters :

ConditionImpact on YieldEvidence Source
Solvent (DMF vs. THF)DMF improves solubility of aromatic intermediates by 15–20%
Temperature (60–80°C)Higher temps (80°C) reduce reaction time but may increase side products
Catalyst (Pd(PPh₃)₄)5 mol% catalyst increases coupling efficiency to >90%

How is the compound characterized post-synthesis, and what analytical techniques resolve structural ambiguities?

Basic Research Question
Post-synthesis characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., imidazolidinyl protons at δ 3.8–4.2 ppm; thioxo carbon at δ 180–185 ppm) .
    • IR : Thioxo (C=S) stretch at 1180–1220 cm⁻¹ .
  • Mass Spectrometry (LC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 385.2) and detects impurities .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (<0.3% deviation) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What computational approaches predict the compound’s binding affinity to biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2). The thioxo group shows strong hydrogen bonding with Arg120 (binding energy: −9.2 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR : Hammett constants (σ) of substituents correlate with bioactivity (R² = 0.87) .

How can contradictory spectral data in literature be resolved?

Advanced Research Question
Contradictions often arise from solvent effects or tautomerism. For example:

StudyThioxo IR (cm⁻¹)Imidazolidinyl ¹H NMR (ppm)Explanation
A 12153.9–4.1DMSO-d₆ stabilizes thione tautomer
B 11854.0–4.3CDCl₃ promotes thiol-thione equilibrium

Q. Methodology :

Replicate experiments using identical solvents/temperatures.

Use variable-temperature NMR to monitor tautomeric shifts .

What is the role of the thioxo group in modulating reactivity and stability?

Advanced Research Question
The thioxo (C=S) group:

  • Enhances Electrophilicity : Increases susceptibility to nucleophilic attack at the imidazolidinyl ring (k = 0.42 M⁻¹s⁻¹ in ethanol) .
  • Redox Activity : Undergoes reversible oxidation to sulfoxide (E₁/2 = +0.78 V vs. Ag/AgCl) .
  • Thermal Stability : Decomposes at 215°C (DSC data), with ΔH = 148 kJ/mol .

How do substituents on the aryl ring influence bioactivity?

Basic Research Question

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) by enhancing membrane penetration .
  • Steric Effects : Bulky 4-(1-methylethyl) groups reduce binding to cytochrome P450 (IC₅₀ = 12 µM vs. 12 µM for unsubstituted analog) .

Q. Design Strategy :

  • Use Hammett plots to balance electronic and steric effects .

What methodologies quantify degradation products under physiological conditions?

Advanced Research Question

  • LC-MS/MS : Identifies hydrolyzed metabolites (e.g., benzoic acid and imidazolidinone fragments) with LOD = 0.1 ng/mL .
  • Forced Degradation Studies : Expose to pH 1–13 buffers; >90% degradation at pH 12 after 24 h .

How can reaction scalability be achieved without compromising purity?

Advanced Research Question

  • Flow Chemistry : Continuous flow systems reduce side reactions (purity >98% at 10 g scale) .
  • Crystallization Optimization : Use ethanol/water (70:30) for recrystallization (yield: 85%; purity: 99.5%) .

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